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Compound Name: 4-Morpholinopyridin-3-amine

Cat. No.: B1608456 Get Quote

Introduction
4-Morpholinopyridin-3-amine is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to its unique combination of a basic amine and a

morpholine moiety on a pyridine scaffold. A thorough understanding of its structural and

electronic properties is paramount for its application and further development. This technical

guide provides a comprehensive overview of the predicted spectroscopic data for 4-
Morpholinopyridin-3-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not

publicly available, this guide leverages established spectroscopic principles and data from

analogous structures to provide a robust, predictive analysis. This approach not only offers

valuable insights into the expected spectral features but also serves as a practical reference for

researchers involved in the synthesis and characterization of this and related compounds.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 4-Morpholinopyridin-3-amine are based on the

analysis of its constituent parts: a 3-aminopyridine core and a 4-morpholino substituent.
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Morpholinopyridin-3-amine in

0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 16 or 32 scans).

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-2 ~7.8-8.0 s 1H

Located ortho to

the pyridine

nitrogen,

expected to be

downfield.

H-5 ~6.8-7.0 d 1H

Coupled to H-6,

shielded by the

amino group.

H-6 ~7.9-8.1 d 1H

Coupled to H-5,

deshielded by

the pyridine

nitrogen.

-NH₂ ~3.5-4.5 br s 2H

Broad signal due

to quadrupole

broadening and

exchange;

chemical shift is

concentration

and solvent

dependent.[1]

-CH₂-N

(Morpholine)
~3.0-3.2 t 4H

Adjacent to the

pyridine ring

nitrogen.

-CH₂-O

(Morpholine)
~3.8-4.0 t 4H

Adjacent to the

oxygen atom in

the morpholine

ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~140-145
Deshielded due to proximity to

pyridine nitrogen.

C-3 ~135-140
Attached to the electron-

donating amino group.

C-4 ~145-150

Attached to the electron-

withdrawing morpholine

nitrogen.

C-5 ~115-120 Shielded by the amino group.

C-6 ~140-145
Deshielded due to proximity to

pyridine nitrogen.

-CH₂-N (Morpholine) ~50-55

Typical range for aliphatic

carbons attached to nitrogen.

[2][3]

-CH₂-O (Morpholine) ~65-70
Typical range for aliphatic

carbons attached to oxygen.[2]
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Workflow for NMR data acquisition and analysis.

Predicted Fourier-Transform Infrared (FT-IR)
Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The predicted IR spectrum of 4-Morpholinopyridin-3-amine is expected to show characteristic

absorption bands for the N-H bonds of the primary amine, C-N bonds, C-O bond of the

morpholine ring, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Experimental Protocol for FT-IR Data Acquisition
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Predicted FT-IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Rationale

3450-3300 Medium
N-H asymmetric and

symmetric stretching

Characteristic of

primary amines.[1][4]

[5] Two distinct bands

are expected.

3100-3000 Weak-Medium
Aromatic C-H

stretching

Characteristic of the

pyridine ring.[6]

2950-2800 Medium
Aliphatic C-H

stretching

From the methylene

groups of the

morpholine ring.

1650-1580 Strong
N-H bending

(scissoring)

Characteristic of

primary amines.[4]

1600-1450 Medium-Strong
C=C and C=N

stretching

Aromatic ring

vibrations of the

pyridine moiety.[6][7]

[8]

1335-1250 Strong
Aromatic C-N

stretching

Stretching of the C-N

bond between the

pyridine ring and the

amino group.[4]

1250-1020 Medium
Aliphatic C-N

stretching

Stretching of the C-N

bonds within the

morpholine ring.[4]

~1115 Strong
C-O-C asymmetric

stretching

Characteristic of the

ether linkage in the

morpholine ring.

910-665 Broad, Strong N-H wagging
Out-of-plane bending

of the N-H bonds.[4]
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Workflow for FT-IR data acquisition and analysis.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For 4-Morpholinopyridin-3-amine,

Electrospray Ionization (ESI) is a suitable soft ionization technique.

Experimental Protocol for MS Data Acquisition (ESI)
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile. A small amount of formic acid may be added to

promote protonation.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to obtain a stable signal.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain

structural information.

Data Processing: The mass spectrometer software will process the data to generate the

mass spectrum.

Predicted Mass Spectrometry Data (ESI-MS)
The molecular weight of 4-Morpholinopyridin-3-amine (C₉H₁₂N₄O) is 192.22 g/mol .

m/z Ion Rationale

193.23 [M+H]⁺ Protonated molecular ion.

176.20 [M+H - NH₃]⁺
Loss of ammonia from the

protonated amino group.

135.15 [M+H - C₄H₈NO]⁺
Cleavage of the morpholine

ring.

108.12 [C₅H₆N₂]⁺
Fragment corresponding to 3-

aminopyridine.

87.12 [C₄H₉NO]⁺
Fragment corresponding to the

morpholine cation.[9][10]

MS Experimental Workflow
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Workflow for ESI-MS data acquisition and analysis.
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This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 4-Morpholinopyridin-3-amine. By dissecting the molecule into its

constituent functional groups and comparing them to known compounds, we can confidently

anticipate its spectral characteristics. The provided experimental protocols and workflows serve

as a practical guide for researchers aiming to acquire and interpret this data. This

comprehensive spectroscopic profile is essential for the unambiguous identification and further

investigation of 4-Morpholinopyridin-3-amine in various scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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